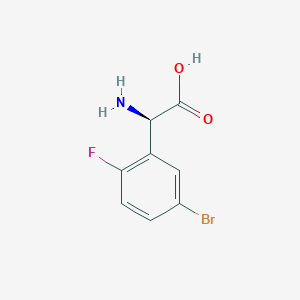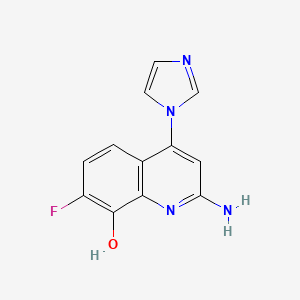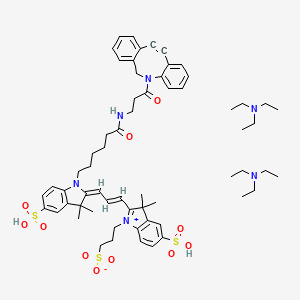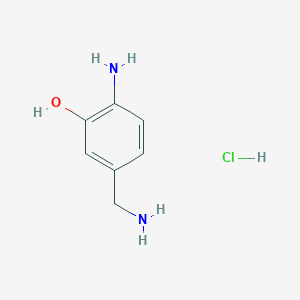
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of propanoic acid, featuring an amino group and two chlorine atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is hydrolyzed to form the desired amino acid.
Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.
類似化合物との比較
Similar Compounds
- 3-(3,5-Dichlorophenyl)propanoic acid
- 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
- 3-(3,5-Dichlorophenyl)propionic acid
Uniqueness
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups
特性
分子式 |
C9H10Cl3NO2 |
|---|---|
分子量 |
270.5 g/mol |
IUPAC名 |
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChIキー |
NMDKDQLXCCHCCF-QRPNPIFTSA-N |
異性体SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N.Cl |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
